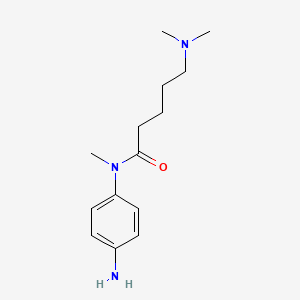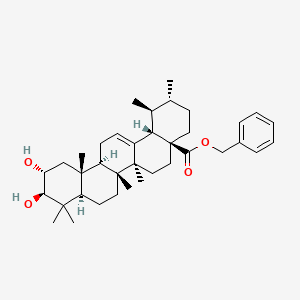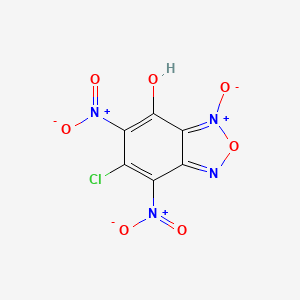![molecular formula C10H18N2O7 B12538984 N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine CAS No. 142048-01-9](/img/structure/B12538984.png)
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is a complex organic compound known for its chelating properties. It is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine typically involves the reaction of glycine derivatives with formaldehyde and sodium cyanide or hydrogen cyanide. The process includes multiple steps such as alkylation and oxidation .
Industrial Production Methods
Industrial production of this compound is carried out on a large scale using ammonia, formaldehyde, and sodium cyanide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where its carboxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various chelated metal complexes and modified derivatives that have enhanced properties for specific applications .
Aplicaciones Científicas De Investigación
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is used in a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in complexometric titrations and metal ion analysis.
Biology: It is employed in protein purification and isolation techniques.
Industry: It is used in water treatment, detergents, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, which can then be utilized in various applications. The molecular targets include metal ions such as calcium, copper, and iron. The pathways involved in its action include the formation of coordination complexes that enhance the solubility and stability of metal ions .
Comparación Con Compuestos Similares
Similar Compounds
- Nitrilotriacetic acid (NTA)
- Ethylenediaminetetraacetic acid (EDTA)
- Iminodiacetic acid (IDA)
Uniqueness
N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine is unique due to its specific structure that provides enhanced chelating properties compared to similar compounds. It has a higher affinity for certain metal ions and offers better stability in various pH conditions .
Propiedades
Número CAS |
142048-01-9 |
|---|---|
Fórmula molecular |
C10H18N2O7 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H18N2O7/c1-11(4-8(14)15)2-7(13)3-12(5-9(16)17)6-10(18)19/h7,13H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Clave InChI |
DNFGZBLMHCCWON-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(CN(CC(=O)O)CC(=O)O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)

stannane](/img/structure/B12538920.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)


![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1-[3-(Benzyloxy)propyl]piperazine](/img/structure/B12538968.png)


![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)


